![molecular formula C18H15ClN2OS2 B2521653 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide CAS No. 338959-65-2](/img/structure/B2521653.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15ClN2OS2 and its molecular weight is 374.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Subheading
Carcinogenicity and In Vitro EvaluationThiophene analogues, structurally related to the aromatic compound , have been synthesized and evaluated for potential carcinogenicity. The compounds were tested in the Salmonella reverse-mutation assay and the cell-transformation assay, providing insight into their in vitro carcinogenic potential. Although these studies indicated potential carcinogenicity based on in vitro assessments, doubts were cast upon their ability to cause tumors in vivo. This highlights the need for careful consideration when extrapolating in vitro findings to in vivo scenarios, especially for structurally novel compounds like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide (Ashby et al., 1978).
Sulfonamides: Patent Review and Therapeutic Potential
Subheading
Clinical Applications and Novel Drug DevelopmentSulfonamides, a class of compounds with a primary sulfonamide moiety, have been widely utilized in clinically used drugs, showcasing a broad range of applications. The sulfonamide structure is present in a variety of drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The constant need for novel sulfonamides emphasizes their importance in therapeutic development, including their roles in selective antiglaucoma drugs, antitumor agents, and diagnostic tools. This reflects the potential of structurally related compounds, like this compound, to be incorporated into future pharmaceuticals (Carta et al., 2012).
Acetamide and Formamide Derivatives: Biological Effects
Subheading
Toxicological Review and Environmental ImpactA comprehensive review of the toxicology of acetamide, formamide, and their derivatives has added considerably to our understanding of their biological consequences. This review underscores the variation in biological responses among these chemicals, reflecting the complexity of their biological interactions and environmental impact. This knowledge base provides a foundation for understanding the biological effects of structurally related compounds, including this compound, and their potential applications or implications in scientific research (Kennedy, 2001).
Future Directions
The future directions for research on “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, some related compounds have shown antiviral activity , suggesting potential for further investigation in this area.
Mechanism of Action
Target of Action
Compounds with a thiazole nucleus have been reported to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been shown to interfere with the biosynthesis of bacterial lipids, potentially disrupting cell membrane integrity .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-4-2-3-5-16(12)23-11-17(22)21-18-20-15(10-24-18)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFMQQMJBYUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
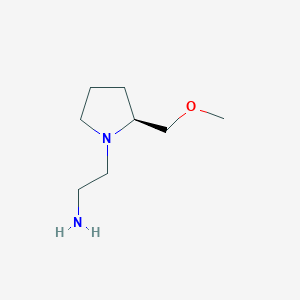
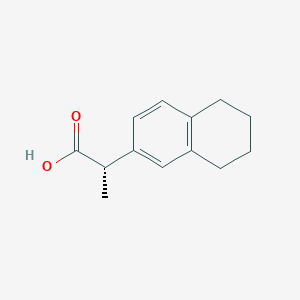
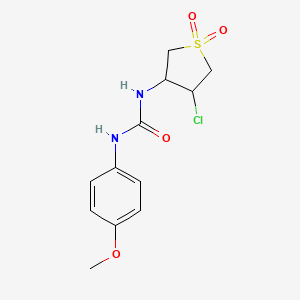

![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)
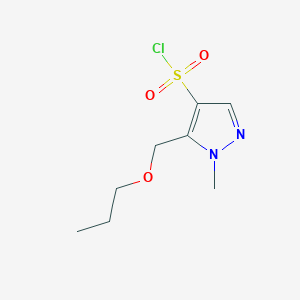
![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
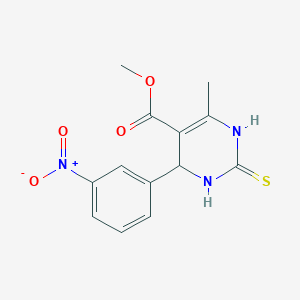
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)
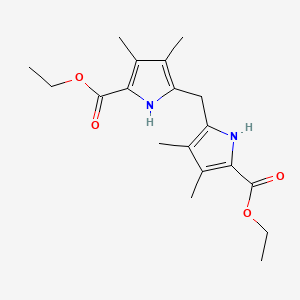
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
